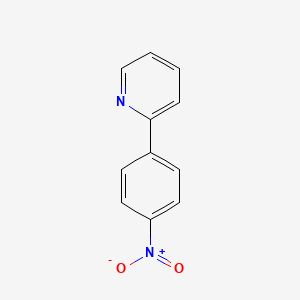

2-(4-Nitrophenyl)pyridine

Description

Contextualization within Pyridine (B92270) Chemistry

2-(4-Nitrophenyl)pyridine is a heterocyclic organic compound that belongs to the extensive class of pyridines. The pyridine structure, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. smolecule.comevitachem.com Pyridine and its derivatives are integral components in a wide array of synthetic drugs, natural products, and functional materials. chembk.com The development of compounds containing pyridine is significant for the design and synthesis of new pharmaceuticals and their intermediates. chembk.com The presence of a nitrophenyl group attached to the pyridine ring, as in this compound, imparts specific electronic properties and reactivity to the molecule, making it a subject of interest in synthetic and medicinal chemistry. The electron-withdrawing nature of the nitro group influences the chemical behavior of the pyridine ring system.

Significance of Nitrophenylpyridines in Chemical and Biological Sciences

Nitrophenylpyridines, including this compound, hold considerable significance in both chemical and biological sciences. In the chemical sciences, these compounds often serve as versatile intermediates for the synthesis of more complex molecules. chembk.com The nitro group can be chemically modified, for instance, through reduction to an amino group, which opens up pathways to a variety of other functionalized derivatives. smolecule.comevitachem.com This reactivity makes them valuable building blocks in the development of new materials and pharmaceuticals. evitachem.com

In the biological sciences, pyridine-containing compounds are recognized for their diverse biological activities. smolecule.com The introduction of a nitrophenyl group can modulate these properties, leading to compounds with potential applications in medicine. For example, various nitrophenylpyridine derivatives have been investigated for their biological effects. The study of nitrophenylpyridines contributes to understanding structure-activity relationships, where the position and nature of substituents on the pyridine and phenyl rings can significantly impact their biological function.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | chembk.comnih.govglpbio.com |

| Molecular Weight | 200.19 g/mol | chembk.com |

| Melting Point | 116-118 °C | chembk.comchemicalbook.com |

| Boiling Point | 354.3±17.0 °C (Predicted) | chembk.comchemicalbook.com |

| Density | 1.252±0.06 g/cm³ (Predicted) | chembk.comchemicalbook.com |

| Appearance | Yellow crystalline solid | evitachem.com |

| Solubility | Soluble in organic solvents like DMSO, insoluble in water. | evitachem.com |

| CAS Number | 4282-47-7 | chembk.comglpbio.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLTWLXKZQWUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332676 | |

| Record name | 2-(4-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-47-7 | |

| Record name | 2-(4-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Nitrophenyl Pyridine and Its Derivatives

Classical Synthetic Routes

Classical synthetic methods have long provided the foundation for constructing pyridyl-aromatic systems. These routes often involve the formation of the pyridine (B92270) ring from acyclic precursors or the functionalization of pre-existing rings through established reaction mechanisms.

Condensation Reactions in Pyridine Ring Formation

The construction of the pyridine nucleus through the condensation of smaller, acyclic components is a cornerstone of heterocyclic synthesis. These methods, often involving multiple components in a single pot, provide an efficient pathway to substituted pyridines.

A prominent approach is the Hantzsch-type pyridine synthesis, a multicomponent reaction that traditionally uses a β-keto ester, an aldehyde, and an ammonia (B1221849) source. An adaptation of this method can be used to synthesize derivatives like 3-methyl-2-(4-nitrophenyl)pyridine (B52394) by reacting 4-nitrobenzaldehyde (B150856) with a β-keto ester such as methyl acetoacetate (B1235776) and an ammonia donor like ammonium (B1175870) acetate (B1210297). A more general one-pot, three-component protocol involves reacting an aldehyde, methyl or ethyl acetoacetate, and ammonium acetate under solvent-free conditions to yield the corresponding 2-arylpyridine derivatives. academie-sciences.fr

Another significant condensation strategy involves the reaction of an aromatic aldehyde with compounds containing active methylene (B1212753) groups in the presence of an ammonia source. For instance, 2,4,6-tris(4-nitrophenyl)pyridine (B1652959) can be synthesized in a one-pot reaction of 4-nitrobenzaldehyde and 4-nitroacetophenone with ammonium acetate, often under solvent-free conditions. evitachem.com This type of reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine ring. The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and an active methylene compound, followed by a Michael-type addition of an enamine (formed from another equivalent of the active methylene compound and ammonia), and subsequent cyclization and aromatization. academie-sciences.fr

The following table summarizes representative condensation reactions for pyridine synthesis.

| Aldehyde | Active Methylene Compound(s) | Nitrogen Source | Product | Reference |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | 3-Methyl-2-(4-nitrophenyl)pyridine derivative | |

| Benzaldehyde | Methyl acetoacetate | Ammonium acetate | 2-Arylpyridine | academie-sciences.fr |

| 4-Nitrobenzaldehyde | 4-Nitroacetophenone | Ammonium acetate | 2,4,6-Tris(4-nitrophenyl)pyridine | evitachem.com |

Cyclization Approaches to Pyridine and Fused Heterocycles

Cyclization reactions, where a linear precursor is induced to form a ring, are fundamental to heterocyclic chemistry. Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles and alkynes represent a modern, atom-economical approach to constructing pyridines. bohrium.combohrium.com Cobalt-catalyzed versions of this reaction have been developed for the regioselective synthesis of substituted pyridines from unsymmetrical diynes and nitriles. bohrium.com This method allows for the modular synthesis of polyfunctionalized pyridines. bohrium.com

For fused heterocycles containing the 2-arylpyridine motif, such as imidazo[1,2-a]pyridines, cyclization is also a key strategy. The Bienaymé multicomponent reaction can combine 2-aminopyridines, aldehydes, and nitroarenes in a one-pot process to form such fused systems. Another approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which condenses an aldehyde (like 2-nitrobenzaldehyde), 2-aminopyridine, and an isocyanide to build the imidazo[1,2-a]pyridine (B132010) core. The synthesis of 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine can be achieved through the cyclization of a pyridine-2,3-diamine intermediate with 4-nitrobenzaldehyde. vulcanchem.com This process involves the formation of an imine, followed by intramolecular cyclization and aromatization to yield the final product. vulcanchem.com

Alkylation Procedures under Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, typically a solid or aqueous phase and an organic phase. rsc.orgacsgcipr.org This methodology is particularly useful for SN2 alkylations, often allowing the use of milder inorganic bases and a wider range of solvents compared to traditional homogeneous reactions. acsgcipr.org

In the context of synthesizing pyridine derivatives, PTC can be applied to the alkylation of precursors. For example, the alkylation of active methylene compounds like phenylacetonitrile (B145931) and benzyl (B1604629) methyl ketone can be carried out in liquid-liquid two-phase systems using pyridine derivatives bearing sulphoxide groups as phase-transfer catalysts. rsc.org These reactions, which use alkyl halides as the alkylating agents, proceed to give monoalkylated products in high yields. rsc.org

While direct alkylation of the pyridine ring itself is complex, PTC provides a robust method for modifying side chains or building up precursors that can later be converted into the desired substituted pyridine. The efficiency of a PTC system depends on the catalyst's ability to transfer a reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs. core.ac.uk Quaternary ammonium salts are common phase-transfer catalysts, and their effectiveness is influenced by factors such as the size of the alkyl groups attached to the nitrogen atom. acsgcipr.orgcore.ac.uk

Synthesis from Aromatic Aldehydes and Methylpyridines

A direct and atom-economical route to nitrophenyl-substituted pyridines involves the functionalization of the benzylic C(sp³)–H bond of a methyl-substituted pyridine (an azaarene) via addition to an aromatic aldehyde. beilstein-journals.orgbeilstein-journals.org Specifically, compounds such as 1-(4-nitrophenyl)-2-(pyridin-2-yl)ethanol can be synthesized through the direct benzylic addition of 2-methylpyridine (B31789) to 4-nitrobenzaldehyde. beilstein-journals.orgbeilstein-journals.org

This reaction can often be performed under catalyst- and solvent-free conditions, making it an environmentally benign approach. beilstein-journals.org The process typically involves heating a mixture of the methylazaarene and the aromatic aldehyde. beilstein-journals.orgbeilstein-journals.org For example, the reaction of 2-ethylpyridine (B127773) with 4-nitrobenzaldehyde yields 1-(4-nitrophenyl)-2-(pyridin-2-yl)propan-1-ol, demonstrating the reactivity of the benzylic C-H group on the pyridine's side chain. beilstein-journals.org The resulting alcohol product can sometimes be accompanied by the corresponding dehydrated alkenylpyridine compound. beilstein-journals.org

| Methylazaarene | Aromatic Aldehyde | Product | Yield | Reference |

| 2,6-Dimethylpyridine | 4-Nitrobenzaldehyde | 2-(6-Methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol | Moderate to Excellent | beilstein-journals.org |

| 2-Ethylpyridine | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-(pyridin-2-yl)propan-1-ol | 53% | beilstein-journals.org |

| 2-Methylpyridine | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2-(pyridin-2-yl)ethanol | 42% | beilstein-journals.org |

Transition Metal-Catalyzed Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 2-arylpyridines. These methods offer a highly versatile and functional-group-tolerant means of forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for the synthesis of 2-arylpyridines. researchgate.net This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. beilstein-journals.org For the synthesis of 2-(4-nitrophenyl)pyridine, two primary pathways are available:

Reaction of a 2-halopyridine (e.g., 2-bromopyridine) with 4-nitrophenylboronic acid.

Reaction of a pyridine-2-boronic acid or its ester with a 4-nitro-substituted aryl halide (e.g., 1-bromo-4-nitrobenzene).

This methodology has been successfully applied to synthesize a wide variety of substituted 2-arylpyridines. researchgate.netbeilstein-journals.org For instance, the synthesis of 3-methyl-2-(4-nitrophenyl)pyridine has been documented using palladium-catalyzed Suzuki-Miyaura coupling. The reaction conditions are carefully optimized, typically involving a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., DME/water, toluene/water). beilstein-journals.orgmdpi.com

Even though palladium is the most common catalyst, cheaper nickel-based catalytic systems have also been developed for Suzuki-Miyaura couplings, providing a more economical alternative. researchgate.netrasayanjournal.co.in These reactions tolerate a wide range of functional groups on both the pyridine and the aryl partner, including electron-withdrawing groups like the nitro group. beilstein-journals.orgrasayanjournal.co.in

The following table presents data from a Suzuki-Miyaura coupling reaction to synthesize various aryl-thiophenes, which serves as a close analog to aryl-pyridine synthesis, demonstrating the reaction's versatility.

| Aryl Halide | Arylboronic Acid | Catalyst System | Product | Yield | Reference |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Ni(cod)₂ / K₂CO₃ | 2-(4-Nitrophenyl)thiophene | 86% | rasayanjournal.co.in |

| 3-Bromopyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenylpyridazine | - | mdpi.com |

| 4-Bromoanisole | Phenylboronic acid | [Pd(OAc)₂] / Ligand 1 / Cs₂CO₃ | 4-Methoxybiphenyl | Good | academie-sciences.fr |

This robust methodology allows for the efficient construction of the C-C bond between the pyridine ring and the nitrophenyl moiety, making it a preferred route in modern organic synthesis.

Heck Coupling Methodologies

The Heck reaction, a cornerstone of carbon-carbon bond formation, facilitates the arylation of olefins. mdpi.com This palladium-catalyzed reaction is extensively used for its efficiency and functional group tolerance. mdpi.com While direct examples of Heck coupling to synthesize this compound are not prominently detailed in the provided results, the principles of the reaction are well-established. Typically, this would involve the coupling of an activated pyridine derivative with 4-nitrostyrene (B89597) or the reaction of a vinylpyridine with a 4-nitrophenyl halide. The reaction is generally catalyzed by a palladium source, such as palladium acetate or a palladacycle, often in the presence of a phosphine (B1218219) ligand and a base. sctunisie.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity. sctunisie.org

Palladium-Catalyzed Formations

Palladium-catalyzed cross-coupling reactions are a mainstay for the synthesis of biaryl compounds, including this compound. These methods offer a direct and efficient route to connect a pyridine ring with a nitrophenyl group.

One prominent approach involves the direct arylation of pyridine N-oxides. This strategy allows for the use of readily available and stable pyridine N-oxides as alternatives to more reactive 2-metallated pyridines. researchgate.net The reaction of a pyridine N-oxide with an aryl bromide, such as 4-bromonitrobenzene, in the presence of a palladium catalyst, leads to the formation of the 2-arylpyridine N-oxide, which can then be reduced to the target compound. researchgate.net For instance, the reaction can be catalyzed by palladium acetate with a bulky phosphine ligand like P(tBu)₃·HBF₄. researchgate.net

Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a pyridine-2-boronic acid or its ester with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) or, conversely, the coupling of 2-halopyridine with 4-nitrophenylboronic acid. The synthesis of 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine, a related derivative, has been achieved by coupling a halogenated terpyridine precursor with 4-nitrophenylboronic acid using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

The following table summarizes typical conditions for palladium-catalyzed formations of related phenylpyridine structures.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield |

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | Pyridine N-oxide, 4-Bromotoluene | K₂CO₃ | Zinc | - | Good to Excellent researchgate.net |

| Pd(PPh₃)₄ or PdCl₂(dppf) | Halogenated terpyridine, 4-Nitrophenylboronic acid | Na₂CO₃ or K₃PO₄ | THF or 1,4-Dioxane | 90–100 | ~60% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netbspublications.netorientjchem.org This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can accelerate reaction rates significantly compared to conventional heating methods. orientjchem.org

Catalyst-Free and Additive-Free Protocols

A significant advancement in green chemistry is the development of synthetic protocols that eliminate the need for catalysts and additives. Microwave irradiation has proven to be a powerful tool in achieving this goal. For the synthesis of related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines, catalyst-free and additive-free methods have been successfully established under microwave conditions. mdpi.comresearchgate.net These reactions often proceed through tandem mechanisms, such as transamidation followed by nucleophilic addition and condensation, to afford the final product in short reaction times and with high yields. mdpi.com Similarly, the synthesis of α,β-unsaturated compounds has been achieved efficiently under solvent-free microwave conditions, highlighting the broad applicability of this approach. oatext.com The development of such protocols for this compound would represent a significant step towards a more environmentally benign synthesis.

Enhanced Reaction Efficiencies under Microwave Irradiation

The application of microwave irradiation consistently demonstrates enhanced reaction efficiencies in various organic transformations. For instance, in the palladium-catalyzed synthesis of 2,3-diarylimidazo[1,2-a]pyridines, a related heterocyclic core, microwave heating significantly improves yields and shortens reaction times. nih.govacs.org Optimization studies have shown that by increasing the temperature under microwave irradiation from 100 °C to 160 °C, the yield of the desired product could be substantially increased from 19% to 66%. nih.govacs.org Further optimization of reaction time can lead to even higher yields. nih.gov The ability of microwave energy to superheat solvents in sealed vessels allows reactions to be performed at temperatures above their normal boiling points, which can dramatically accelerate the rate of reaction. bspublications.netorientjchem.org This rapid and efficient heating often results in cleaner reactions with fewer byproducts. orientjchem.org

The following table illustrates the impact of microwave conditions on reaction outcomes for the synthesis of a substituted imidazo[1,2-a]pyridine. nih.govacs.org

| Temperature (°C) | Time (min) | Yield (%) |

| 100 | 30 | 19 |

| 120 | 30 | 36 |

| 160 | 30 | 66 |

| 160 | 60 | 84 |

Precursor and Intermediate Chemistry in Synthetic Pathways

The selection of appropriate precursors and the chemistry of the intermediates are fundamental to the successful synthesis of this compound.

Utilization of Halogenated Pyridines as Precursors

Halogenated pyridines are versatile and widely used precursors in the synthesis of substituted pyridines. The carbon-halogen bond provides a reactive handle for various cross-coupling reactions. Specifically, 2-chloropyridine (B119429) and 2-bromopyridine (B144113) are common starting materials for introducing substituents at the 2-position of the pyridine ring.

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, a 2-halopyridine (e.g., 2-bromopyridine) would be coupled with a suitable nitrophenyl-containing reagent, such as 4-nitrophenylboronic acid. The reactivity of the halogenated pyridine is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Recent studies have also demonstrated the use of pentafluoropyridine (B1199360) to create regioselectively substituted halogenated phenylpyridines, which can then undergo further functionalization through metal-catalyzed aryl-aryl coupling. acs.org The synthesis of fully arylated pyridines has also been demonstrated starting from precursors like 2-methylpyridine, which is used to generate β-(2-pyridyl)enamines for subsequent condensation reactions. d-nb.info

Role of Enaminonitriles and Enaminones

Enaminonitriles and enaminones are highly versatile and valuable building blocks in heterocyclic synthesis due to their unique electronic properties, featuring both nucleophilic and electrophilic centers. researchgate.net These characteristics make them ideal precursors for constructing a variety of heterocyclic systems, including the pyridine nucleus of this compound and its derivatives. researchgate.netresearchgate.net

Enaminonitriles, which possess an amino group and a nitrile group attached to a C=C double bond, serve as key intermediates. researchgate.net For instance, 4-nitrophenylacetonitrile (B121139) can be reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA) to produce 3-dimethylamino-2-(4-nitrophenyl)acrylonitrile. mdpi.com This enaminonitrile is a direct precursor for creating pyridine derivatives substituted with the 4-nitrophenyl group at the 2-position. The reactivity of the enaminonitrile allows for cyclocondensation reactions with various C-nucleophiles, such as active methylene compounds, to form the pyridine ring. nih.gov Research has demonstrated that ylidenemalononitriles, which are structurally related to enaminonitriles, can be used to synthesize complex nicotinonitrile derivatives, such as 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile. nih.gov

Enaminones, which feature an amino group and a carbonyl group across a C=C double bond, are also pivotal in pyridine synthesis. researchgate.net They can undergo cyclization reactions to form the pyridine core. One notable strategy involves N-propargylic β-enaminones, which can be selectively cyclized to form either pyridines or pyrroles depending on the reaction conditions. organic-chemistry.orgorganic-chemistry.org The use of a copper catalyst with N-propargylic β-enaminones promotes a 6-endo-dig cyclization, leading to the formation of polysubstituted pyridines. organic-chemistry.orgmetu.edu.tr Furthermore, novel N-arylpyrazole-containing enaminones have been synthesized and subsequently reacted with active methylene compounds like 2,4-pentanedione in the presence of ammonium acetate to yield substituted pyridine derivatives. nih.gov

The general utility of these intermediates is highlighted in numerous synthetic strategies that aim to produce polyfunctionalized heterocycles. researchgate.netresearchgate.netsapub.org

Optimization of Reaction Conditions for Synthetic Efficacy

The efficiency and selectivity of synthetic routes toward this compound are critically dependent on the careful optimization of reaction conditions. Key factors include the choice of base, solvent polarity, temperature, and the use of catalytic agents like Lewis acids.

Influence of Base Selection on Reaction Outcomes

The selection of a base can be a determining factor in the reaction pathway and final product yield. In the synthesis of pyridines from N-propargylic β-enaminones, the choice of catalyst system, which can have basic properties or be influenced by a basic medium, is crucial. For example, while a copper(I) bromide catalyst leads to pyridines, the addition of a base like cesium carbonate (Cs₂CO₃) redirects the cyclization to form pyrroles instead. organic-chemistry.org This demonstrates how base selection can completely alter the synthetic outcome. In other syntheses, a base is used to promote the desired reaction; for instance, the reaction of 1-arylethylamines with ynones to produce polysubstituted pyridines is a base-promoted process. organic-chemistry.org The choice of base can also impact yield. In a related synthesis of 2-phenyl-(4H)-benzo organic-chemistry.orgCurrent time information in Bangalore, IN.oxazin-4-one derivatives, using 100% pyridine as the basic catalyst resulted in significantly higher yields compared to a mixed catalyst system of pyridine and triethylamine. jocpr.com

Impact of Solvent Polarity and Temperature Control

Solvent polarity and reaction temperature are fundamental parameters that govern reaction rates, selectivity, and yields. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often employed in these syntheses. mdpi.com The synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (B188108), a related heterocyclic structure, has been successfully achieved in ethanol, highlighting how solvent choice can balance reactant solubility and reactivity. In some modern, green chemistry approaches, even highly polar mediums like water have been used effectively. arabjchem.org

Temperature control is equally critical. It can be used to manage selectivity between different potential products. In the case of reactions starting from N-propargylic β-enaminones, the pyridine synthesis is typically conducted at an elevated temperature of 60 °C, whereas the competing pyrrole (B145914) formation can occur at room temperature. organic-chemistry.org This illustrates the power of temperature in directing a reaction toward the desired heterocyclic core.

Role of Lewis Acids in Selective Synthesis

Lewis acids have emerged as powerful catalysts for selectively synthesizing pyridine derivatives. In multicomponent reactions involving aromatic ketones, aldehydes, and a nitrogen source, the choice of Lewis acid can dictate whether the final product is a pyridine or a pyrimidine (B1678525). nih.govsemanticscholar.org Research has shown that Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), scandium(III) triflate (Sc(OTf)₃), and indium(III) chloride (InCl₃) effectively catalyze the [2+1+2+1] annulation process to form 2,4,6-triarylpyridines in high yields. In contrast, using boron trifluoride etherate (BF₃·OEt₂) under identical conditions selectively yields the pyrimidine product. nih.gov This remarkable selectivity underscores the crucial role of the Lewis acid in controlling the reaction pathway. A study on the synthesis of 4-(4-nitrophenyl)-2,6-diphenylpyridine (B1633931) reported an 87% yield using this methodology. nih.gov

The table below summarizes the effectiveness of various Lewis acids in a model reaction to synthesize a 2,4,6-triarylpyridine, demonstrating the high efficacy of this catalytic approach. nih.govsemanticscholar.org

| Entry | Lewis Acid | Yield (%) |

| 1 | TMSOTf | 92 |

| 2 | Y(OTf)₃ | 81 |

| 3 | Cu(OTf)₂ | 80 |

| 4 | Sc(OTf)₃ | 82 |

| 5 | AlCl₃ | 85 |

| 6 | InCl₃ | 91 |

| 7 | TfOH (Brønsted Acid) | 82 |

| 8 | BF₃·OEt₂ | 0 (58% Pyrimidine) |

| Table 1: Influence of various acids on the synthesis of 2,4,6-triphenylpyridine. Data sourced from a multicomponent reaction study. nih.govsemanticscholar.org |

Reactivity and Mechanistic Investigations of 2 4 Nitrophenyl Pyridine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-(4-nitrophenyl)pyridine and related structures. The presence of the nitro group is crucial for activating the aromatic system towards nucleophilic attack.

Enhanced Electrophilicity due to Nitro Group

The nitro group (-NO2) at the para-position of the phenyl ring exerts a powerful electron-withdrawing effect. This effect, combined with the inherent electron-deficient nature of the pyridine (B92270) ring, significantly reduces the electron density of the aromatic system. evitachem.comsmolecule.com This heightened electrophilicity makes the carbon atoms of the nitrophenyl ring susceptible to attack by nucleophiles. evitachem.com For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, a condition readily met in this compound due to the nitro group. vapourtec.com The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack. smolecule.com

The rate of nucleophilic attack is influenced by the electron-withdrawing strength of substituents on the aromatic ring. For instance, the rate coefficient for the formation of a tetrahedral intermediate is larger for substrates with a 4-nitro group compared to a 3-nitro group, as the 4-nitro group has a stronger electron-withdrawing effect, making the thiocarbonyl carbon more positive and thus more susceptible to nucleophilic attack. nih.gov

Mechanistic Elucidation via Stepwise Aminolysis

Kinetic studies on the aminolysis of related nitrophenyl-containing compounds have provided significant insights into the mechanism of nucleophilic aromatic substitution. These reactions often proceed through a stepwise mechanism involving the formation of one or more tetrahedral intermediates. sapub.orgacs.orgkoreascience.kr

The aminolysis of O-4-nitrophenyl thionobenzoate and methyl 4-nitrophenyl thionocarbonate, for example, demonstrates non-linear relationships between the observed rate constant and the amine concentration, suggesting a multi-step process. sapub.org This is often interpreted as a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±) and its deprotonated anionic form (T-). nih.govacs.orgkoreascience.kr In these reactions, a second amine molecule can act as a general-base catalyst, facilitating the deprotonation of the zwitterionic intermediate. sapub.orgacs.org

The general mechanism can be summarized as follows:

Nucleophilic attack by the amine on the aromatic ring to form a zwitterionic tetrahedral intermediate (T±).

Deprotonation of T± by a base (such as another amine molecule) to form an anionic intermediate (T-).

Expulsion of the leaving group to yield the final product.

The rate-determining step can vary depending on the specific reactants and conditions. For instance, in the pyridinolysis of some aryl thiophene-2-carbodithioates, a change in the rate-limiting step from the breakdown to the formation of the tetrahedral intermediate is observed as the basicity of the pyridine nucleophile increases. researchgate.net

Formation and Breakdown of Tetrahedral Intermediates

In the aminolysis of phenyl and 4-nitrophenyl ethyl thionocarbonates, the reaction is proposed to proceed through two tetrahedral intermediates: a zwitterionic (T±) and an anionic (T-) one. acs.org The interconversion between these intermediates and their subsequent breakdown determines the reaction pathway. The Brønsted-type plots for these reactions show slopes consistent with rate-determining amine attack for the formation of the intermediate and rate-determining amine expulsion from the intermediate. acs.org

The stability of the tetrahedral intermediate can be influenced by the solvent. For example, the aminolysis of phenyl and 4-nitrophenyl chloroformates proceeds via a stepwise mechanism in water, but is concerted in acetonitrile (B52724). This is attributed to the destabilization of the zwitterionic tetrahedral intermediate in acetonitrile, leading to a faster expulsion of the amine from the intermediate. nih.gov

Electrophilic Aromatic Substitution Behavior

The strong electron-withdrawing nature of the nitro group deactivates the nitrophenyl ring towards electrophilic aromatic substitution. smolecule.com Similarly, the pyridine ring itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Therefore, electrophilic substitution on this compound is expected to be difficult and require harsh reaction conditions.

While direct electrophilic substitution on the parent this compound is not extensively documented, studies on related pyridine derivatives provide some insights. For instance, the nitration of pyridine itself requires high temperatures and gives low yields of 3-nitropyridine. researchgate.net For substituted pyridines, the position of substitution is influenced by the existing substituents.

Redox Chemistry of the Nitrophenyl Moiety

The nitro group of this compound is a key site for redox reactions. It can be reduced to an amino group or participate in other oxidation-reduction processes.

Oxidation Processes and Nitro Derivative Formation

While the nitro group itself is an oxidized form of nitrogen, the term "oxidation" in the context of nitrophenyl compounds can sometimes refer to reactions on other parts of the molecule or the formation of other nitro-containing derivatives. For instance, the oxidation of Hantzsch-1,4-dihydropyridines can lead to the formation of the corresponding pyridine derivatives, such as diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate. rsc.org

The redox potential of the nitrophenyl moiety is also exploited in various applications. The disulfide bond in compounds like 4-nitrophenyl 2-(2-(pyridin-2-yl)disulfanyl)ethyl carbonate can be cleaved under reducing conditions, a principle utilized in redox reaction studies. lookchem.com The nitrophenyl group's ability to participate in redox reactions is a known characteristic. ontosight.ai

Reduction Reactions to Amino Group Functionalities

The selective reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-(4-Aminophenyl)pyridine, a valuable intermediate for further functionalization. This conversion can be accomplished through various established chemical and catalytic hydrogenation methods. The electron-withdrawing nature of the nitro group facilitates its reduction without affecting the pyridine ring.

Commonly employed methods involve the use of metals in acidic media or catalytic hydrogenation. For instance, the reduction has been successfully carried out using tin and hydrochloric acid. cdnsciencepub.com An alternative approach involves heating the compound with a saturated aqueous solution of sodium sulfide (B99878) in ethanol, which provides the corresponding amine in good yield. cdnsciencepub.com Catalytic hydrogenation, utilizing hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, is also an effective method for this transformation. These methods are standard for the reduction of aromatic nitro groups and are highly effective for nitrophenylpyridine substrates.

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

| Tin (Sn), Hydrochloric Acid (HCl) | - | 2-(4-Aminophenyl)pyridine | - | cdnsciencepub.com |

| Sodium Sulfide (Na₂S) | Saturated aqueous solution, Ethanol, Steam bath | 2-(4-Aminophenyl)pyridine | 64% | cdnsciencepub.com |

| Hydrogen (H₂), Palladium on Carbon (Pd/C) | - | 2-(4-Aminophenyl)pyridine | - |

Reactions Involving the Pyridine Nitrogen as a Nucleophile

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, allowing it to function as a nucleophile. smolecule.com However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the 4-nitrophenyl substituent at the 2-position. This deactivation makes reactions at the pyridine nitrogen more challenging compared to unsubstituted pyridine.

Despite the reduced reactivity, the pyridine nitrogen can participate in nucleophilic substitution reactions with highly reactive electrophiles, such as alkyl halides or activated aryl halides, to form N-substituted pyridinium (B92312) salts. For example, pyridines can react with compounds like 2,4-dinitrochlorobenzene in nucleophilic aromatic substitution (NAS) reactions to yield N-arylated pyridinium salts. uiowa.edu For this compound, such reactions would require more forcing conditions due to the reduced nucleophilicity of the nitrogen atom. uiowa.edu The formation of these pyridinium salts activates the pyridine ring, particularly at the C2 and C6 positions, toward subsequent nucleophilic attack.

Cycloaddition and Annulation Reactions Leading to Fused Systems

The pyridine ring of this compound can theoretically participate as a 2-azadiene component in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles, leading to the formation of bicyclic fused systems. The electron-withdrawing 4-nitrophenyl group would influence the electron density of the pyridine ring, thereby affecting its reactivity in such cycloadditions. While the synthesis of nitrophenyl-substituted pyridines and related fused systems through annulation and cycloaddition is well-documented, specific examples utilizing this compound as the starting diene are less common in the surveyed literature. clockss.orgrsc.orgrsc.org

However, related structures demonstrate the potential for such transformations. For instance, nitrophenyl-substituted pyridine-fused compounds have been shown to be accessible and can undergo further reactions. acs.orgacs.org Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for constructing complex polycyclic aromatic systems containing the nitrophenylpyridine scaffold. lnu.edu.cnresearchgate.net A plausible, though not explicitly documented, reaction could involve an inverse-electron-demand Diels-Alder reaction where the electron-poor this compound reacts with an electron-rich dienophile.

Kinetic Studies and Mechanistic Elucidation

The Brønsted-type plot is a cornerstone of physical organic chemistry, correlating the logarithm of the rate constant (log k) for a series of related reactions with the pKa values of the participating catalysts or reactants. The slope of this plot, known as the Brønsted coefficient (β), provides information about the character of the transition state. cdnsciencepub.com

In studies of reactions where various substituted pyridines act as nucleophiles (pyridinolysis), the resulting Brønsted plots offer mechanistic clarity. cdnsciencepub.comresearchgate.netnih.gov For nucleophilic substitution reactions, a linear Brønsted plot with a βnuc value between 0 and 1 is often indicative of a concerted mechanism or a stepwise mechanism where one step is consistently rate-determining. cdnsciencepub.comcdnsciencepub.com

Interestingly, for the pyridinolysis of certain ester substrates, the Brønsted plot is biphasic or curved. nih.govacs.org For example, the reaction of 2,4-dinitrophenyl S-methyl thiocarbonate with a series of pyridines shows a plot with two distinct slopes: β1 = 0.25 for highly basic pyridines and β2 = 0.90 for less basic pyridines, with a break at a pKa of 7.3. nih.gov This curvature signifies a change in the rate-determining step of the reaction mechanism. cdnsciencepub.comacs.org Given the low basicity of this compound due to its electron-withdrawing substituent, it would fall in the region of the Brønsted plot corresponding to low pKa values.

| Reaction System | Brønsted Plot Shape | Brønsted (β) Values | Mechanistic Implication | Reference |

| Pyridinolysis of 4-Nitrophenyl Benzoate | Linear | β = 1.11 | Stepwise mechanism; breakdown of intermediate is rate-determining. | researchgate.net |

| Pyridinolysis of 2,4-Dinitrophenyl S-methyl thiocarbonate | Biphasic | β₁ = 0.25 (high pKa), β₂ = 0.90 (low pKa) | Change in rate-determining step from formation to breakdown of intermediate as pyridine basicity decreases. | nih.gov |

| Pyridinolysis of 2,4-Dinitrophenyl Benzenesulfonate | Linear | βnuc = 0.62 | Concerted mechanism without a change in the rate-determining step. | cdnsciencepub.comcdnsciencepub.com |

As indicated by the curved Brønsted plots seen in some pyridinolysis reactions, the RDS can change depending on the nucleophile's basicity. nih.govacs.org For nucleophilic attack on an ester by a series of pyridines, the reaction often proceeds through a zwitterionic tetrahedral intermediate (T±). nih.gov The mechanism involves two main steps: formation of the intermediate (rate constant k1) and its breakdown to products (rate constant k2).

For highly basic pyridines (high pKa): The pyridine is a poor leaving group. Therefore, the breakdown of the intermediate to products (k2) is slow and rate-determining. The Brønsted plot has a small slope (β1 ≈ 0.2-0.3). nih.govacs.org

For weakly basic pyridines (low pKa): The pyridine is a good leaving group. The initial nucleophilic attack to form the intermediate (k1) becomes the slow, rate-determining step. The Brønsted plot in this region has a large slope (β2 ≈ 0.9-1.1). researchgate.netnih.gov

Since this compound is a weakly basic pyridine, in nucleophilic substitution reactions where it acts as the nucleophile, its attack on the electrophile (the k1 step) would likely be the rate-determining step. nih.gov

Solvation Effects: The solvent in which a reaction is conducted can dramatically influence reaction rates by differentially solvating the ground state (reactants) and the transition state. nih.gov For reactions involving charged intermediates or transition states, polar solvents can offer stabilization, potentially lowering the activation energy. Conversely, a reduction in the solvation of reactants can sometimes weaken key bonds and accelerate the reaction. nih.gov For instance, the hydrolysis of p-nitrophenyl phosphate (B84403) is accelerated by over a million-fold in acetonitrile with low water content compared to pure water, an effect attributed to the desolvation of the ground state and stabilization of the transition state. nih.gov In reactions involving this compound, the choice of solvent would be critical, influencing the solubility of the reactant and stabilizing any charged intermediates, such as pyridinium ions, that may form.

Steric Hindrance: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules. Bulky groups near a reaction center can impede the approach of a nucleophile or electrophile, thereby decreasing the reaction rate. kinampark.com In this compound, the phenyl group at the 2-position (ortho to the nitrogen) creates significant steric bulk around the nucleophilic nitrogen atom. This steric crowding hinders the nitrogen's ability to attack an electrophilic center, leading to slower reaction rates compared to unhindered pyridines like pyridine itself or 4-substituted pyridines. bac-lac.gc.ca This effect is well-documented in related systems; for example, the rates of proton transfer reactions involving guanidine (B92328) bases are significantly slower for ortho-substituted derivatives compared to para-substituted ones due to steric hindrance. cdnsciencepub.com

Intramolecular Hydrogen Bonding Stabilization in Intermediates

One of the key intermediates in SNAr reactions is the Meisenheimer complex. The stability of this complex is paramount to the progression of the reaction. In reactions of nitropyridines, the nitro group is a powerful electron-withdrawing group that stabilizes the negative charge of the anionic Meisenheimer intermediate through resonance. When a nucleophile containing a hydrogen atom attacks the pyridine ring, the potential for intramolecular hydrogen bonding arises.

For instance, in the reaction of a nitropyridine with a primary or secondary amine, an intramolecular hydrogen bond can form between the N-H proton of the attacking amine and an oxygen atom of the nitro group in an ortho position. researchgate.net This interaction provides additional stabilization to the Meisenheimer complex. While this compound has its nitro group in the para position on the phenyl ring, analogous principles can apply to its derivatives or in reactions where intermediates bring acidic protons in proximity to the pyridine nitrogen or the nitro group.

In the context of substituted pyridines, the pyridine nitrogen itself can act as a hydrogen bond acceptor. Studies on tripeptides containing a pyridine ring have shown the formation of an intramolecular hydrogen bond between an amide proton and the pyridine nitrogen, leading to a more restricted and stable conformation. nih.gov This suggests that in reaction intermediates of this compound derivatives, where a proton-donating group is introduced near the pyridine ring, a similar stabilizing intramolecular hydrogen bond could be formed.

Computational studies on related systems, such as nitrophthalic acids complexed with pyridine, have quantified the energetics of intra- versus intermolecular hydrogen bonds, revealing that steric factors and the electronic environment significantly influence which type of bond is favored. mdpi.comnih.gov In the absence of significant steric hindrance, a short, strong intramolecular hydrogen bond can form, leading to a more stable intermediate. mdpi.comnih.gov

The stabilizing effect of the nitro group is also evident in other reaction types. For example, in vicarious nucleophilic substitution (VNS) reactions of nitropyridines, a Meisenheimer-type adduct is formed. acs.org For this intermediate to be effectively stabilized, the substituents adjacent to the point of attack, including the nitro group, tend to adopt a planar conformation to maximize resonance stabilization of the anionic intermediate. acs.org Any steric hindrance that prevents this planarity can destabilize the intermediate and hinder the reaction. acs.org

The following table summarizes the potential intramolecular hydrogen bonding interactions that can stabilize intermediates in reactions of nitropyridine systems, which can be extrapolated to understand the reactivity of this compound and its derivatives.

| Reacting System | Intermediate | Potential Intramolecular H-Bond | Effect on Intermediate |

| o-Nitropyridine + Amine | Meisenheimer Complex | N-H···O-N=O | Increased stability, lower activation energy for formation researchgate.net |

| Pyridine derivative with N-H containing substituent | Conformational Isomer | N-H···N (pyridine) | Conformational restriction and stabilization nih.gov |

| Substituted nitropyridine | Anionic σ-adduct (e.g., in VNS) | C-H···O-N=O | Planarity and charge delocalization enhanced acs.org |

Furthermore, theoretical investigations into the stability of related heterocyclic compounds have underscored the importance of intramolecular interactions. For instance, in pyridine-based hydrazones, intramolecular N-H···O and O-H···N hydrogen bonds have been shown to stabilize the molecular structure. mdpi.com These findings support the principle that such interactions are a significant factor in determining the stability of intermediates in which similar functional group arrangements are present.

Advanced Spectroscopic and Structural Characterization

Solid-State Structural Analysis via X-ray Crystallography

The conformation of 2-(4-Nitrophenyl)pyridine is largely defined by the torsion angle (dihedral angle) between the pyridine (B92270) and the 4-nitrophenyl rings. This angle is influenced by the electronic and steric effects of substituents and the forces involved in crystal packing.

In derivatives, this dihedral angle can vary significantly. For instance, in dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, a decomposition product of nifedipine, the angle between the nitrophenyl and pyridine rings is 67.1 (5)°. nih.gov Another related compound, a degradation product of nisoldipine, exhibits a dihedral angle of 75.5 (4)°. nih.gov Conversely, in a highly substituted and fused system like 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the nitrophenyl and imidazolopyridine units are nearly coplanar, with a dihedral angle of just 1.6 (1)°. nih.gov In the isomeric N-(4-nitrophenyl)pyridine-2-carboxamide, the molecule is described as being nearly planar. nih.govresearchgate.net This variability highlights the conformational flexibility of the bond linking the two aromatic systems.

| Compound | Dihedral Angle (°) between Phenyl and Pyridine/Fused Pyridine Rings | Reference |

| Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | 67.1 (5) | nih.gov |

| 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | 75.5 (4) | nih.gov |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | 1.6 (1) | nih.gov |

| 4-(2-nitrophenyl)-1,4-dihypropyridines | ~2.3 kcal/mol rotational barrier | researchgate.net |

In the solid state, the crystal packing is often dominated by a network of weak intermolecular interactions. For nitrophenyl-containing compounds, the oxygen atoms of the nitro group are effective hydrogen bond acceptors.

Crystal structure analyses of derivatives reveal the presence of weak C-H···O hydrogen bonds. Specifically, interactions of the type C—H(Pyridine)···O(Nitro) have been identified. nih.goviucr.org In the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl picolinate (B1231196), weak intermolecular C—H···O interactions link molecules into centrosymmetric dimers, forming R₂²(10) ring motifs. researchgate.netiucr.org These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

The aromatic nature of both the pyridine and nitrophenyl rings facilitates π–π stacking interactions, which are critical in organizing the molecules in the crystal. These interactions can be either face-to-face or, more commonly, slipped/offset.

In the crystal structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, molecules form sloped stacks through slipped π–π interactions between the imidazo[4,5-b]pyridine and nitrophenyl rings. nih.gov The key parameters for these interactions are a centroid-to-centroid distance of 3.5308 (13) Å and a slippage of 1.192 Å. nih.gov Similarly, for the related N-(4-nitrophenyl)pyridine-2-carboxamide, the structure features loosely π-stacked molecules with two distinct alternating interplanar separations of 3.439 (1) Å and 3.476 (1) Å. nih.govresearchgate.net These distances are characteristic of stabilizing π–π interactions.

| Compound | Interaction Type | Centroid-to-Centroid Distance (Å) | Slippage (Å) | Reference |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | Slipped π–π stacking | 3.5308 (13) | 1.192 | nih.gov |

| N-(4-nitrophenyl)pyridine-2-carboxamide | π–π stacking (loosely) | 3.439 (1) and 3.476 (1) | - | nih.govresearchgate.net |

| N2,N6-Di(4-nitrophenyl)pyridine-2,6-dicarboxamide | π–π stacking | 3.495(1) | - | mdpi.com |

In derivatives of this compound, stacks formed by π–π interactions are often interconnected by the weaker C-H···O hydrogen bonds, creating a robust 3D network. nih.goviucr.org For example, the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl picolinate shows that molecules form centrosymmetric dimers via C-H···O interactions, and these dimers are further organized by π-π stacking. researchgate.netiucr.org This hierarchical organization of non-covalent interactions is a common feature in the crystal engineering of such aromatic compounds. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.

The vibrational spectrum of this compound is dominated by signals from the nitro group (NO₂) and the aromatic rings.

Nitro Group (NO₂) Vibrations : The nitro group has strong and characteristic vibrational modes. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the IR spectrum as an intense band in the range of 1520-1584 cm⁻¹. smolecule.comresearchgate.net The symmetric stretching vibration (ν_s(NO₂)) appears at a lower frequency, generally between 1320 cm⁻¹ and 1355 cm⁻¹. smolecule.comresearchgate.netvulcanchem.com Additionally, deformation and wagging modes for the nitro group can be found at lower wavenumbers, around 850 cm⁻¹ and 740 cm⁻¹, respectively. smolecule.comresearchgate.net

Aromatic Ring Vibrations : The aromatic C-H stretching vibrations are typically found in the region of 3000-3100 cm⁻¹ in both IR and Raman spectra. smolecule.com In the Raman spectrum of the related 2-(2-Chloro-5-nitrophenyl)pyridine, these peaks are well-resolved at approximately 3064, 3024, and 3068 cm⁻¹. smolecule.com The C=N stretching vibration within the pyridine ring is reported to give rise to a signal around 1520-1593 cm⁻¹ in related structures. vulcanchem.com

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | IR / Raman | smolecule.com |

| Nitro Group Asymmetric Stretch (ν_as(NO₂)) | 1520 - 1584 | IR | smolecule.comresearchgate.net |

| Pyridine C=N Stretch | 1520 - 1593 | IR | vulcanchem.com |

| Nitro Group Symmetric Stretch (ν_s(NO₂)) | 1320 - 1355 | IR / Raman | smolecule.comresearchgate.netvulcanchem.com |

| Nitro Group Deformation | ~850 | IR / Raman | smolecule.comresearchgate.net |

| Nitro Group Wagging | ~740 | IR / Raman | smolecule.comresearchgate.net |

Interpretation of Spectral Data for Structural Nuances

While a definitive single-crystal X-ray diffraction study for this compound is not widely published, analysis of closely related structures provides significant insight into its likely conformation and intermolecular interactions. For instance, the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl picolinate reveals a significant dihedral angle of 31.58° between the mean planes of the pyridine and nitrophenyl rings. researchgate.net This twist is a common feature in linked bi-aryl systems, arising from steric hindrance between ortho-hydrogens, and indicates that this compound is non-planar.

In other derivatives, such as 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the pyridine and phenyl rings is smaller, around 6.20°. mdpi.com The conformation is also influenced by weak intramolecular interactions, such as N–H∙∙∙O hydrogen bonds in amino-substituted analogues. mdpi.com In the solid state, molecules like these often engage in intermolecular forces that dictate their packing. Studies on compounds like 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine and 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine show that slipped π–π stacking interactions are common, with centroid-to-centroid distances between aromatic rings measuring approximately 3.5 Å. iucr.orgnih.gov These interactions, along with weak hydrogen bonds (e.g., C—H⋯O), are crucial in stabilizing the crystal lattice. researchgate.netiucr.org

Table 1: Representative Structural Data from Analogous Compounds

| Feature | Compound | Value |

|---|---|---|

| Dihedral Angle | 2-(4-nitrophenyl)-2-oxoethyl picolinate | 31.58° researchgate.net |

| Dihedral Angle | 2-N-phenylamino-3-nitro-4-methylpyridine | 6.20° mdpi.com |

Temperature-Dependent Spectroscopic Analysis and Phase Transitions

Temperature is a critical parameter that can influence the spectroscopic properties and physical state of molecular compounds. For nitrophenylpyridine derivatives, temperature-dependent analysis reveals insights into thermal stability and dynamic processes. In a study involving an optical sensor with a nitrophenyl pyridine derivative, a distinct decrease in absorbance was observed as the temperature increased from 20 to 50 °C. rsc.org This phenomenon is attributed to thermal deactivation, where increased atomic vibrations within the molecular structure lead to a less efficient interaction with light. rsc.org At temperatures above 60 °C, complex formation was inhibited entirely. rsc.org

Furthermore, theoretical studies on related ruthenium complexes with nitro-aromatic ligands highlight that simulating absorption spectra at finite temperatures (e.g., 300 K) is crucial for accuracy. rsc.org Considering vibrational and torsional motions at finite temperatures can lead to a significant decrease in the calculated oscillator strength and a reduction in the charge-transfer character of electronic transitions. rsc.org This is because thermal energy allows the molecule to access a broader range of conformations, particularly affecting the torsional angles of flexible groups like the nitro substituent, which in turn modulates the electronic coupling between different parts of the molecule. rsc.org These principles suggest that the UV-Vis spectrum of this compound would likely show a decrease in intensity and potential shifts in peak positions with increasing temperature.

Electronic Spectroscopy (UV-Vis and Emission)

Electronic spectroscopy is fundamental to understanding the optical properties of this compound, revealing how the molecule interacts with ultraviolet and visible light.

Investigation of Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum of nitrophenylpyridine derivatives is characterized by strong absorptions corresponding to electronic transitions within the π-conjugated system. The presence of the electron-withdrawing nitro group and the electron-deficient pyridine ring creates a push-pull type system, giving rise to intramolecular charge transfer (ICT) bands. For a related compound, 3-Methyl-2-(4-nitrophenyl)pyridine (B52394), the absorption maximum (λmax) is observed around 350 nm. More complex 2-N-phenylamino-methyl-nitro-pyridine isomers exhibit broad absorption contours spanning from 200 to 600 nm. mdpi.com These spectral features are understood to originate from a combination of π-π* transitions localized on the aromatic rings and ICT interactions between the nitro-chromophore and the aromatic system. mdpi.com The ICT character is particularly significant, as it involves the transfer of electron density from the phenyl ring (donor) to the nitropyridyl moiety (acceptor) upon photoexcitation.

Elucidation of Photophysical Behavior and Energy Dissipation Pathways

Upon absorbing light, an excited this compound molecule must dissipate its excess energy. This can occur through radiative pathways, such as fluorescence, or non-radiative pathways. The nitro group is well-known to be a fluorescence quencher, which often leads to low fluorescence quantum yields in nitro-aromatic compounds. This quenching occurs via efficient intersystem crossing from the singlet excited state to a triplet state, or through other deactivation channels. researchgate.net

Analysis of Semiconductor Behavior and Optical Band Gaps

The electronic properties of this compound suggest its potential use as an organic semiconductor. The performance of such materials is closely linked to their optical band gap (E_g), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This gap can be estimated from the onset of the absorption edge in the UV-Vis spectrum.

For materials with similar structural motifs, a range of optical band gaps has been reported. A study on 2-(4-nitrophenyl)-2-oxoethyl picolinate determined an optical band gap of approximately 3.26 eV. researchgate.net Theoretical calculations on 2-N-phenylamino-methyl-nitro-pyridine isomers predict a HOMO-LUMO gap of around 3.1-3.2 eV. mdpi.com Other systems designed for organic electronics, such as those incorporating cyanovinylene 4-nitrophenyl segments, can exhibit significantly lower band gaps, in the range of 1.57 to 1.70 eV, making them suitable for applications in solar cells. researchgate.net The relatively large band gap predicted for simple nitrophenylpyridines suggests they would function as wide-band-gap semiconductors.

Table 2: Optical Band Gaps of Related Nitrophenyl Compounds

| Compound/Derivative Class | Optical Band Gap (eV) | Method |

|---|---|---|

| 2-(4-nitrophenyl)-2-oxoethyl picolinate | ~3.26 | Optical Absorption researchgate.net |

| 2-N-Phenylamino-methyl-nitro-pyridines | 3.13 - 3.16 | Theoretical (DFT) mdpi.com |

| Star-shaped small molecule with cyanovinylene 4-nitrophenyl | 1.57 | Optical Absorption researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution by probing the local magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei. While specific data for the parent compound is sparse, spectra from closely related analogues like 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (B188108) and other derivatives provide a clear and representative picture of the expected chemical shifts and coupling patterns. rsc.orgmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the nitrophenyl ring typically appear as two doublets in the downfield region, around δ 8.0–8.3 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons on the pyridine ring are expected to resonate in the δ 7.0–8.6 ppm range.

In the ¹³C NMR spectrum, the carbon atoms directly attached to the nitro group and the pyridyl nitrogen would show characteristic chemical shifts. The carbons of the nitrophenyl ring appear in the aromatic region, with the carbon bearing the nitro group being significantly shifted.

Table 3: Representative ¹H and ¹³C NMR Data for this compound Analogues

| Nucleus | Ring | Position | Expected Chemical Shift (δ ppm) |

|---|---|---|---|

| ¹H | Nitrophenyl | H-2', H-6' | ~ 8.30 (d) |

| ¹H | Nitrophenyl | H-3', H-5' | ~ 8.10 (d) |

| ¹H | Pyridine | H-3, H-4, H-5, H-6 | 7.0 - 8.6 (m) |

| ¹³C | Nitrophenyl | C-1' | ~ 144 |

| ¹³C | Nitrophenyl | C-4' | ~ 150 |

| ¹³C | Nitrophenyl | C-2', C-6' / C-3', C-5' | 124 - 130 |

| ¹³C | Pyridine | C-2 | ~ 155 |

Note: Data are estimations based on published values for compounds like 2-(4-nitrophenyl)imidazo[1,2-a]pyridine and other derivatives. Actual values may vary. rsc.org

1H NMR Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for delineating the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the protons on both the pyridine and the nitrophenyl rings.

The expected ¹H NMR spectrum would feature signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine ring and the 4-nitrophenyl ring exhibit characteristic chemical shifts and coupling patterns due to their unique electronic environments. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm values).

A theoretical analysis of the proton environments is presented in the table below. The exact chemical shifts (δ) and coupling constants (J) would be determined from an experimental spectrum.

| Proton Designation | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-6 (Pyridine) | Downfield | Doublet | Adjacent to the pyridine nitrogen. |

| H-3, H-4, H-5 (Pyridine) | Mid-aromatic region | Multiplets | Complex splitting due to coupling with adjacent protons. |

| H-2', H-6' (Nitrophenyl) | Downfield | Doublet | Ortho to the nitro group. |

| H-3', H-5' (Nitrophenyl) | Mid-aromatic region | Doublet | Meta to the nitro group. |

13C NMR Analysis for Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms in the aromatic rings will resonate in the typical range of 110-160 ppm. The carbon atom attached to the nitro group (C-4') and the carbon atoms adjacent to the pyridine nitrogen (C-2 and C-6) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The presence of the nitro group and the pyridine nitrogen atom significantly influences the electronic density around the carbon atoms, leading to these characteristic shifts.

A summary of the expected ¹³C NMR signals is provided in the table below.

| Carbon Designation | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 (Pyridine) | Downfield | Attached to nitrogen and the nitrophenyl group. |

| C-6 (Pyridine) | Downfield | Adjacent to the pyridine nitrogen. |

| C-3, C-4, C-5 (Pyridine) | Aromatic region | Represents the other carbons of the pyridine ring. |

| C-1' (Nitrophenyl) | Aromatic region | Carbon attached to the pyridine ring. |

| C-4' (Nitrophenyl) | Downfield | Carbon attached to the nitro group. |

| C-2', C-6' (Nitrophenyl) | Aromatic region | Ortho to the nitro group. |

| C-3', C-5' (Nitrophenyl) | Aromatic region | Meta to the nitro group. |

Confirmation of Structural Integrity

Beyond NMR spectroscopy, other analytical methods are crucial for confirming the structural integrity of this compound. These techniques verify the molecular weight and elemental composition, providing orthogonal data to support the structure determined by NMR.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound (C₁₁H₈N₂O₂), the expected molecular weight is approximately 200.19 g/mol . acmec.com.cn High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can confirm the elemental formula.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed formula C₁₁H₈N₂O₂ to ensure purity and confirm the empirical formula.

Infrared (IR) Spectroscopy: While not detailed in the outline, IR spectroscopy would be used to confirm the presence of key functional groups. For this compound, characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the C=N and C=C bonds of the aromatic rings would be expected.

The combination of these techniques provides a comprehensive and robust characterization of this compound, ensuring the correct structure is assigned and the purity of the sample is high.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy structure of 2-(4-Nitrophenyl)pyridine can be calculated. This process determines the most stable arrangement of atoms by finding the minimum on the potential energy surface. The resulting optimized geometry provides key structural parameters. google.comnih.gov

A critical aspect of the structure of this compound is the dihedral angle between the pyridine (B92270) and the nitrophenyl rings. This angle influences the degree of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties. DFT calculations would precisely quantify this angle and the bond lengths and angles throughout the molecule.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Optimization (Note: The following data are illustrative of what a DFT calculation would yield, as specific literature values are not available.)

| Parameter | Predicted Value |

| C-N (Pyridine Ring) Bond Length | Data not available in literature |

| C-C (Pyridine Ring) Bond Length | Data not available in literature |

| C-C (Phenyl Ring) Bond Length | Data not available in literature |

| C-N (Nitro Group) Bond Length | Data not available in literature |

| N-O (Nitro Group) Bond Length | Data not available in literature |

| C-C (Inter-ring) Bond Length | Data not available in literature |

| Dihedral Angle (Pyridine-Phenyl) | Data not available in literature |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, FMO analysis would reveal the distribution of these orbitals. It is anticipated that the HOMO would be located primarily on the pyridine ring, which is a relatively electron-rich aromatic system. libretexts.orglibretexts.org Conversely, the strong electron-withdrawing nature of the nitro group would cause the LUMO to be localized predominantly on the nitrophenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A small energy gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org The spatial separation of the HOMO and LUMO would confirm the potential for intramolecular charge transfer (ICT) upon electronic excitation, a characteristic feature for such "push-pull" systems. nih.govnih.gov

Table 2: Predicted FMO Properties for this compound from a Hypothetical DFT Calculation (Note: The following data are illustrative as specific literature values are not available.)

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available in literature |

| LUMO Energy | Data not available in literature |

| HOMO-LUMO Gap (ΔE) | Data not available in literature |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas with near-zero or intermediate potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic attack or hydrogen bonding interactions. researchgate.netmdpi.com The most positive potential (blue) would likely be found on the hydrogen atoms of the aromatic rings. This visualization provides a clear and intuitive guide to the molecule's reactive behavior. mdpi.com

Prediction of Adsorption Behavior on Surfaces (e.g., Metal)

DFT calculations can also be employed to predict how this compound might interact with and adsorb onto surfaces, such as those of metals. This is relevant for applications in catalysis, corrosion inhibition, and molecular electronics. researchgate.netnih.gov The calculations can determine the most stable adsorption geometry (e.g., flat-lying vs. vertical orientation) and the adsorption energy, which indicates the strength of the interaction. nih.govohio.edu

The interaction is governed by charge transfer between the molecule and the metal surface. The pyridine nitrogen and the nitro group's oxygen atoms could act as anchoring points to the surface. mdpi.com Analysis of the projected density of states (PDOS) and charge density difference plots would reveal the nature of the bonding, whether it is physisorption (weak, van der Waals forces) or chemisorption (stronger, involving covalent bond formation). mdpi.com

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (i.e., bonds and lone pairs). wisc.eduwisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. acadpubl.eu

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comscirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the electron density of a given molecule dominates.

The surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. github.io For this compound, this would visually identify key interactions like C-H···O, C-H···N, or π-π stacking interactions that stabilize the crystal packing.

Complementary to the 3D surface are 2D "fingerprint plots," which summarize all the intermolecular interactions in a single graph. crystalexplorer.netmdpi.com These plots display the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). github.io The relative contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total surface area can be calculated from these plots, providing a quantitative understanding of the packing forces. mdpi.com

Coordination Chemistry and Metal Complexation

Ligand Design and Metal Ion Chelation Properties

The design of 2-(4-nitrophenyl)pyridine as a ligand is centered on its distinct features that influence its ability to chelate metal ions. The compound acts as a monodentate ligand, primarily utilizing the nitrogen atom of the pyridine (B92270) ring for coordination.

The fundamental ligating site in this compound is the nitrogen atom of the pyridine ring. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is readily available for donation to a vacant orbital of a metal ion, forming a stable sigma (σ) bond. The basicity and donor strength of this nitrogen are modulated by the electronic influence of the 4-nitrophenyl substituent. The nitro group (-NO₂) is a strong electron-withdrawing group, which reduces the electron density on the pyridine ring through resonance and inductive effects. This reduction in electron density makes the pyridine nitrogen in this compound a weaker Lewis base compared to unsubstituted pyridine, which in turn affects the stability and bonding characteristics of the metal complexes it forms.